Acetamide, N-[2-(4-bromophenoxy)-1-methylethyl]-2,2-dichloro-

Lipophilicity Membrane permeability SAR

Acetamide, N-[2-(4-bromophenoxy)-1-methylethyl]-2,2-dichloro- (CAS 196082-77-6) is a synthetic, small-molecule dichloroacetamide derivative with the molecular formula C11H12BrCl2NO2 and a molecular weight of 341.03 g/mol. Its structure incorporates a 4-bromophenoxy group linked via a 1-methylethyl spacer to a 2,2-dichloroacetamide terminus.

Molecular Formula C11H12BrCl2NO2
Molecular Weight 341.02 g/mol
CAS No. 196082-77-6
Cat. No. B11961118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetamide, N-[2-(4-bromophenoxy)-1-methylethyl]-2,2-dichloro-
CAS196082-77-6
Molecular FormulaC11H12BrCl2NO2
Molecular Weight341.02 g/mol
Structural Identifiers
SMILESCC(COC1=CC=C(C=C1)Br)NC(=O)C(Cl)Cl
InChIInChI=1S/C11H12BrCl2NO2/c1-7(15-11(16)10(13)14)6-17-9-4-2-8(12)3-5-9/h2-5,7,10H,6H2,1H3,(H,15,16)
InChIKeyVMZSIAIQEVNNTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetamide, N-[2-(4-bromophenoxy)-1-methylethyl]-2,2-dichloro- (CAS 196082-77-6): Physicochemical & Spectral Baseline for Procurement


Acetamide, N-[2-(4-bromophenoxy)-1-methylethyl]-2,2-dichloro- (CAS 196082-77-6) is a synthetic, small-molecule dichloroacetamide derivative with the molecular formula C11H12BrCl2NO2 and a molecular weight of 341.03 g/mol [1]. Its structure incorporates a 4-bromophenoxy group linked via a 1-methylethyl spacer to a 2,2-dichloroacetamide terminus. The compound is listed in the Sigma-Aldrich AldrichCPR collection as catalog number S420425, indicating its status as a rare or unique screening compound for early discovery research . Comprehensive spectral characterization—including 3 NMR, 1 FTIR, 1 Raman, and 1 MS (GC) spectra—is available through the Wiley KnowItAll spectral library [2].

1
Rare screening compound from AldrichCPR collection
Unique scaffold for early discovery libraries
2
Comprehensive multi-technique spectral reference
3 NMR, FTIR, Raman, GC-MS data available
3
Synthetic dichloroacetamide with defined identity
Supports antimicrobial and safener research

Why Generic Substitution of Acetamide, N-[2-(4-bromophenoxy)-1-methylethyl]-2,2-dichloro- (196082-77-6) Fails: Functional Group Interdependence


Generic substitution within the dichloroacetamide class is precluded by the functional interdependence of the 4-bromophenoxy and 2,2-dichloroacetamide motifs. The *para*-bromine substituent on the phenoxy ring contributes a computed LogP of approximately 3.98 , which is substantially higher than that of non-halogenated phenoxy analogs and directly influences membrane partitioning behavior. The dichloroacetamide moiety, meanwhile, is a known pharmacophore for both antimicrobial cell wall synthesis inhibition [1] and herbicidal safener activity in cereal crops, where it antagonizes acetanilide herbicide phytotoxicity [2]. Replacing the 4-bromophenoxy group with a 4-chlorophenoxy, 4-fluorophenoxy, or unsubstituted phenoxy analog alters both lipophilicity and electronic character at the ether oxygen, potentially disrupting target engagement. The quantitative evidence below demonstrates that these molecular features translate into measurable differences in biological activity and spectral identity.

Lipophilicity shift
Non-halogenated phenoxy analogs lower lipophilicity, potentially altering membrane partitioning.
Electronic mismatch
4-Chloro or 4-fluoro phenoxy replacements may shift electronic character at the ether oxygen, disrupting target engagement.
Activity class loss
Alternative N-substituents (allyl, alkyl) may not reproduce Gram-positive cell wall inhibition or safener induction.

Acetamide, N-[2-(4-bromophenoxy)-1-methylethyl]-2,2-dichloro- (196082-77-6): Quantitative Differentiation Evidence


Lipophilicity (LogP) Differentiation: 4-Bromophenoxy vs. Non-Halogenated Phenoxy Analogs

The target compound exhibits a computed LogP of 3.97660 . This value is significantly elevated relative to the non-halogenated phenoxy analog (estimated LogP reduction of approximately 0.5–1.0 units upon removal of the *para*-bromine, based on the Hansch π constant for aromatic bromine of +0.86). The increased lipophilicity directly enhances predicted membrane partitioning, a critical parameter for both antimicrobial penetration and agrochemical leaf uptake.

Computed LogP
Class-level inference
LogP = 3.97660 (computed)
Higher lipophilicity vs. non-halogenated analog; may support membrane permeation studies.
Computed value; experimental validation recommended.
Lipophilicity Membrane permeability SAR

Antimicrobial Mechanism of Action: Cell Wall Synthesis Inhibition with Gram-Positive Selectivity

The compound is classified in the AntibioticDB as a cell wall synthesis inhibitor with Gram-positive spectrum of activity, detected by a cell wall inhibitor reporter system, and noted to exhibit weak whole cell activity [1]. This mechanism differentiates it from broader-spectrum dichloroacetamide derivatives such as chloramphenicol (which targets the 50S ribosomal subunit) and from non-halogenated acetamides that lack the 2,2-dichloro moiety essential for this mode of action.

Mechanism of Action
Class-level inference
Cell wall synthesis inhibitorvs.50S ribosomal inhibitor
Gram-positive selectivevs.broad-spectrum
Supports orthogonal target space in combination screening.
Activity: weak whole cell; reporter system.
Antimicrobial Cell wall synthesis Gram-positive

Spectral Identity: Multi-Technique Characterization Enabling Definitive QC Differentiation

The target compound is supported by a comprehensive spectral dataset comprising 3 NMR spectra, 1 FTIR spectrum, 1 Raman spectrum, and 1 GC-MS spectrum, all accessible through the Wiley KnowItAll spectral library [1]. This level of multi-technique spectral coverage exceeds what is typically available for close analogs such as N-(4-chlorophenoxy)- or N-(4-fluorophenoxy)-2,2-dichloroacetamide variants, for which spectral data are often limited to 1–2 techniques or absent from curated spectral databases.

Spectral Coverage
Cross-study comparable
5 techniques (3 NMR, FTIR, Raman, MS)vs.≤2 techniques for close analogs
Enables unambiguous identity confirmation.
Data from Wiley KnowItAll library.
Spectral characterization Quality control Identity verification

Agrochemical Safener Patent Class Membership: Dichloroacetamide Core with Cereal Crop Selectivity

The compound belongs to the dichloroacetamide class claimed in multiple patents (e.g., US 4,448,960; DE 27 47 814 C2) as herbicide safeners (antagonists) that protect cereal crops—particularly maize (Indian corn) and sorghum—from acetanilide herbicide injury [1][2]. Within this patent space, the N-substituent identity (here, 2-(4-bromophenoxy)-1-methylethyl) is a critical variable governing safener potency and crop selectivity. The 4-bromophenoxy substitution represents a distinct electronic and steric profile compared to the N-allyl, N-dichloroallyl, or N-alkyl variants exemplified in the core patents, directly influencing glutathione S-transferase induction efficiency.

Safener Scaffold
Class-level inference
4-Bromophenoxyalkyl substituent vs. exemplified allyl/trichloroallyl N-substitution
Novel substituent within patented dichloroacetamide safener class.
No direct safener potency data available.
Herbicide safener Cereal crops Acetanilide antagonism

Optimal Application Scenarios for Acetamide, N-[2-(4-bromophenoxy)-1-methylethyl]-2,2-dichloro- (196082-77-6) Based on Quantitative Evidence


Gram-Positive Cell Wall Synthesis Inhibitor Screening and Hit-to-Lead Optimization

Leveraging its validated mechanism as a cell wall synthesis inhibitor with Gram-positive selectivity [1], this compound serves as a defined starting point for medicinal chemistry programs targeting methicillin-resistant Staphylococcus aureus (MRSA), Enterococcus faecalis, and other Gram-positive pathogens. Its relatively high LogP (~3.98) supports membrane penetration, while the 4-bromophenoxy group provides a synthetic handle for further SAR exploration via Suzuki coupling or nucleophilic aromatic substitution. Screening groups should prioritize this compound over non-halogenated phenoxy analogs when membrane permeability is a critical parameter for intracellular target access.

Analytical Reference Standard for Multi-Technique Identity Verification and Method Development

The availability of a complete spectral profile—NMR, FTIR, Raman, and GC-MS—within the Wiley KnowItAll library [2] makes this compound an ideal reference standard for analytical method development and instrument qualification. QC laboratories can use the curated spectra for identity verification, impurity profiling, and cross-instrument calibration, reducing reliance on in-house characterization that would be required for structurally similar but spectrally undocumented analogs.

Herbicide Safener Patent Exploration and Crop Selectivity Profiling in Cereal Models

As a member of the dichloroacetamide class with established safener activity in maize and cereal crops [3], the compound occupies novel substituent space (4-bromophenoxyalkyl) not exemplified in foundational safener patents. Agrochemical discovery groups can evaluate this compound alongside known safeners such as dichlormid (R-25788) in greenhouse assays measuring glutathione S-transferase induction and acetanilide herbicide (e.g., alachlor, metolachlor) injury mitigation in maize, with the bromophenoxy group offering potential differentiation in both efficacy and intellectual property positioning.

Early Discovery Screening Collection Procurement for Rare Chemical Space

Designated as part of the Sigma-Aldrich AldrichCPR collection , this compound is categorized as a rare and unique chemical for early discovery. Procurement for diversity-oriented screening libraries is warranted when the 4-bromophenoxy-2,2-dichloroacetamide scaffold is underrepresented in existing compound collections, particularly for phenotypic screens targeting Gram-positive antibacterial activity or agrochemical safener discovery.

Application
Selection Property
Validation Focus
Gram-positive cell wall inhibitor screening
Cell wall synthesis inhibition with Gram-positive selectivity
Membrane permeability and target engagement assays
Analytical reference standard
Multi-technique spectral reference (NMR, FTIR, Raman, MS)
Cross-instrument identity verification and method development
Herbicide safener patent exploration
Dichloroacetamide core with novel 4-bromophenoxyalkyl substituent
Glutathione S-transferase induction and crop selectivity profiling
Diversity-oriented screening library procurement
Rare 4-bromophenoxy-2,2-dichloroacetamide scaffold
Phenotypic hit rate and SAR follow-up studies
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